molecular formula C7H4FNO B1321932 3-Fluoro-5-hydroxybenzonitrile CAS No. 473923-95-4

3-Fluoro-5-hydroxybenzonitrile

Cat. No. B1321932
M. Wt: 137.11 g/mol
InChI Key: ATVNHLQIIAOSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Fluoro-5-hydroxybenzonitrile, is a fluorinated nitrile with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 3-Fluoro-5-hydroxybenzonitrile, they offer insights into related compounds that can help infer the properties and synthesis of the target molecule.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2-bromo-3-fluorobenzonitrile, has been achieved through the bromodeboronation of aryl boronic acids, indicating that similar methods could potentially be adapted for the synthesis of 3-Fluoro-5-hydroxybenzonitrile . Additionally, the synthesis of complex fluorinated nitriles, such as 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been reported, which involves a Sonogashira coupling step, suggesting that coupling reactions could be a viable route for synthesizing substituted benzonitriles .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzonitrile has been studied using microwave spectroscopy, providing rotational constants and centrifugal distortion terms that could be relevant when considering the structural aspects of 3-Fluoro-5-hydroxybenzonitrile . Vibrational spectroscopic investigations and DFT computations of 3-bromo-5-fluorobenzonitrile offer insights into the vibrational modes and electronic properties that could be similar in 3-Fluoro-5-hydroxybenzonitrile .

Chemical Reactions Analysis

The reactivity of fluorinated benzonitriles can be inferred from studies on compounds like 2-Fluoro-5-nitrobenzonitrile, which reacts with amines and amino acids, suggesting that 3-Fluoro-5-hydroxybenzonitrile may also participate in reactions with nucleophiles . The synthesis of 3,5-dinitrobenzonitrile involves nitration, esterification, and dehydration steps, which could be relevant for modifying the hydroxy group in 3-Fluoro-5-hydroxybenzonitrile .

Physical and Chemical Properties Analysis

The physical properties of fluorinated benzonitriles can be diverse, as seen in the synthesis of novel fluorine-containing poly(aryl ether nitrile)s derived from pentafluorobenzonitrile, which exhibit high thermal stability and solubility in common solvents . The ester derivatives of 3-fluoro-4-hydroxybenzonitrile show high nematic-isotropic transition temperatures, indicating that the introduction of a hydroxy group can significantly affect the liquid-crystalline properties of the molecule .

Scientific Research Applications

Liquid Crystal Applications

  • Synthesis and Transition Temperatures of Ester Derivatives :
    • Research by Kelly and Schad (1984) focuses on the synthesis and liquid-crystal transition temperatures of ester derivatives of 3-fluoro-4-hydroxybenzonitrile. These derivatives contain trans-1,4-disubstituted cyclohexane or the 1,4-disubstituted bicyclo[2.2.2]octane rings, some with an additional phenyl ring. The study found that these F-substituted esters exhibit higher nematic-isotropic transition temperatures than their unsubstituted counterparts, which is significant for liquid crystal technology (Kelly & Schad, 1984).

Radiochemistry and Imaging

  • Preparation of mGluR5 PET Tracer [(18)F]FPEB :
    • Lim et al. (2014) reported on the preparation of the radiotracer [(18)F]FPEB, which is used in PET imaging for metabotropic glutamate subtype 5 receptors (mGluR5). They developed an automated radiosynthesis method for this tracer, which is based on 3-fluoro-5-(2-pyridinylethynyl)benzonitrile, highlighting its application in advanced medical imaging (Lim et al., 2014).

Herbicide Research

  • Herbicide Resistance in Transgenic Plants :
    • Stalker, McBride, and Malyj (1988) explored the use of a gene encoding a nitrilase that converts the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) into a less harmful compound. By expressing this gene in tobacco plants, they achieved resistance to high levels of bromoxynil, indicating potential applications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Environmental Studies

  • Soil Organic Matter Chemistry and Photodecomposition of Bromoxynil :
    • Kochany, Choudhry, and Webster (1990) investigated the photodecomposition of bromoxynil herbicide in water under various conditions, including the presence of soil fulvic acids. Their findings are relevant to understanding the environmental behavior and degradation of similar compounds (Kochany, Choudhry, & Webster, 1990).

Molecular Spectroscopy and Analysis

  • **Theoretical Spectroscopic and Second HarmonicGenerations Studies of 5–Fluoro-2-Methyl Benzonitrile**:
  • Kumar and Raman (2017) conducted experimental and theoretical studies on 5-fluoro-2-methylbenzonitrile, a molecule similar to 3-Fluoro-5-hydroxybenzonitrile. They analyzed its molecular atomic structure, vibrational spectra, and non-linear optics (NLO) properties, providing insights into the physical and chemical characteristics of such compounds (Kumar & Raman, 2017).

Chemical Synthesis

  • Synthesize 3-fluoro-4-methylbenzonitrile :
    • Min (2006) reported on the synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine as a raw material. The process involved multiple steps including nitrification, diazotization, fluorination, and oxidation reactions. This synthesis method is important for developing and producing new pesticides, highlighting the compound's relevance in chemical manufacturing (Min, 2006).

Photodegradation and Environmental Impact

  • Effects of Iron(III) and Manganese(II) Ions on Photodegradation :
    • Kochany (1992) studied the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of ferric and manganese chlorides. This research contributes to understanding how different environmental factors influence the degradation rate of such compounds in aquatic systems (Kochany, 1992).

Safety And Hazards

3-Fluoro-5-hydroxybenzonitrile should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It’s harmful if swallowed . It’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVNHLQIIAOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620629
Record name 3-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-hydroxybenzonitrile

CAS RN

473923-95-4
Record name 3-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-hydroxybenzonitrile

Citations

For This Compound
5
Citations
JP Davidson, K Sarma, D Fishlock… - … Process Research & …, 2010 - ACS Publications
… 3-Fluoro-5-hydroxybenzonitrile was not pursued further, and no procedure was demonstrated. However, it is highly likely that the developed procedure described for 3-chloro-5-…
Number of citations: 17 pubs.acs.org
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
… Prepared analogously to the procedure for compound 10f substituting 3-chloro-5-fluorophenol for 3-fluoro-5-hydroxybenzonitrile in step B and the final reduction was racemic with …
Number of citations: 65 pubs.acs.org
KB Hamal, CI Pavlich, GJ Carlson, YC Wong, F Zhao… - Tetrahedron …, 2023 - Elsevier
… Subsequent demethylation produced 3-fluoro-5-hydroxybenzonitrile 14 in 84% yield. The K 2 CO 3 -mediated coupling reaction between sulfone 11 and phenol 14 was achieved on …
Number of citations: 0 www.sciencedirect.com
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 3-fluoro-5-hydroxybenzonitrile (0.55 g, 4.00 mmol) following the procedure employed for 2a. Purification by flash chromatography (80/20 Heptane/…
Number of citations: 9 pubs.acs.org
A Gopalsamy, A Narayanan, S Liu… - Journal of medicinal …, 2017 - ACS Publications
… Compound 24 was prepared similarly to 25 using commercially available 3-fluoro-5-hydroxybenzonitrile and 2-(bromomethyl)-6-fluorobenzonitrile (39) as reagents in the nucleophilic …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.